1-(Phenylacetyl)-l-proline chemical properties and structure
1-(Phenylacetyl)-l-proline chemical properties and structure
An In-Depth Technical Guide to 1-(Phenylacetyl)-l-proline: Properties, Synthesis, and Applications
Introduction
1-(Phenylacetyl)-l-proline, also known as N-(phenylacetyl)-L-proline, is a synthetic derivative of the amino acid L-proline. While not a naturally occurring compound, it holds significant importance in the realm of medicinal chemistry and drug development. Its primary role is that of a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1][2]
Most notably, 1-(Phenylacetyl)-l-proline is the direct precursor to Noopept (N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester), a potent nootropic agent investigated for its cognitive-enhancing properties.[1][3] The structural rigidity imparted by the proline ring, combined with the phenylacetyl moiety, makes this compound a valuable scaffold for designing novel therapeutics.[4][5][6]
This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthesis, analytical characterization, and applications of 1-(Phenylacetyl)-l-proline. The content is grounded in established scientific literature to ensure accuracy and reliability.
Chemical Structure and Physicochemical Properties
The structure of 1-(Phenylacetyl)-l-proline consists of an L-proline core where the secondary amine of the pyrrolidine ring is acylated by a phenylacetyl group. This results in a tertiary amide linkage and preserves the carboxylic acid functionality of the original amino acid.[1]
Caption: Chemical Structure of 1-(Phenylacetyl)-l-proline.
The key physicochemical properties of 1-(Phenylacetyl)-l-proline are summarized in the table below. Its limited water solubility but good solubility in various organic solvents are critical considerations for its synthesis, workup, and purification procedures.[1]
| Property | Value | Reference |
| CAS Number | 2752-38-7 | [1][7] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][7] |
| Molecular Weight | 233.26 g/mol | [1][7] |
| Appearance | White solid | [1][7] |
| Density | 1.267 g/cm³ | [1] |
| Boiling Point | 469.5°C at 760 mmHg | [1] |
| Flash Point | 237.7°C | [1] |
| Refractive Index | 1.586 | [1] |
| Vapor Pressure | 1.28 × 10⁻⁹ mmHg at 25°C | [1] |
Synthesis and Purification
Principle of Synthesis
The most common and direct route for synthesizing 1-(Phenylacetyl)-l-proline is the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-proline with phenylacetyl chloride.[1]
The causality behind the experimental choices is as follows:
-
Base: A strong base (e.g., NaOH, K₂CO₃) is required to deprotonate the carboxylic acid of L-proline and to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.[3][8]
-
Solvent: The reaction is typically performed in an anhydrous organic solvent (e.g., dichloromethane) to prevent the hydrolysis of the highly reactive phenylacetyl chloride, which would reduce the yield.[2][3]
-
Temperature Control: The reaction is initiated at low temperatures (0–5 °C) to control the exothermic reaction between the amine and the acid chloride, minimizing side reactions.[2][3]
-
Phase Transfer Catalyst: In some protocols, a phase transfer catalyst like hexadecyl trimethyl ammonium bromide is added. This is crucial when using an aqueous base with an organic solvent, as it facilitates the transfer of the proline anion from the aqueous phase to the organic phase where it can react with the phenylacetyl chloride, thereby increasing the reaction rate and yield.[1][2][3]
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature.[1][2][3]
Reagents and Equipment:
-
L-proline
-
Phenylacetyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Hexadecyl trimethyl ammonium bromide (phase transfer catalyst)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (HCl), 1% solution
-
Ethyl acetate (for recrystallization)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the flask in an ice bath to 0–5 °C. Prepare two separate solutions: one of phenylacetyl chloride (1 eq.) in dichloromethane and one of the base (e.g., K₂CO₃, ~1.5 eq.) in water or as a solid. Add the phenylacetyl chloride solution and the base dropwise and simultaneously (or in batches) to the stirred L-proline mixture over 30-40 minutes, maintaining the low temperature.
-
Catalysis and Reaction: Add the phase transfer catalyst (~0.05 eq.) to the mixture. Allow the reaction to stir at 0–5 °C for 2 hours.
-
Heating: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture and reflux for approximately 4-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the solution to room temperature. Filter to remove any inorganic salts. Transfer the filtrate to a separatory funnel and wash it twice with ice water.
-
Acidification and Extraction: Acidify the aqueous layer from the washes to a pH of 1–3 using a 1% HCl solution. This protonates the carboxylate, making the product soluble in the organic phase. Extract the product into a fresh portion of dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure, white crystals of 1-(Phenylacetyl)-l-proline.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-(Phenylacetyl)-l-proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the compound. The reported spectral data in deuterated chloroform (CDCl₃) are consistent with the expected structure.[1][3]
-
¹H NMR (CDCl₃):
-
δ ≈ 11.38 ppm (broad singlet, 1H): This signal corresponds to the acidic proton of the carboxylic acid (COOH).
-
δ ≈ 7.25–7.37 ppm (multiplet, 5H): These are the aromatic protons of the phenyl ring (C₆H₅).
-
δ ≈ 4.63 ppm (doublet, 1H): This is the proton on the alpha-carbon (CαH) of the proline ring.
-
δ ≈ 3.75 ppm (singlet, 2H): This signal represents the two protons of the methylene bridge (CH₂) between the phenyl ring and the carbonyl group.
-
δ ≈ 3.48–3.59 ppm (multiplet, 2H): These are the protons on the delta-carbon (CδH₂) of the proline ring, adjacent to the nitrogen.
-
δ ≈ 2.10 ppm (multiplet, 4H): These signals correspond to the protons on the beta (CβH₂) and gamma (CγH₂) carbons of the proline ring.[1][3]
-
-
¹³C NMR (CDCl₃): The spectrum shows characteristic peaks for the carbonyls of the amide and carboxylic acid (~173 ppm), aromatic carbons (~127-129 ppm), and the aliphatic carbons of the proline ring and methylene bridge.[1][3]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected molecular ion peaks would be [M+H]⁺ at m/z 234.27 and [M+Na]⁺ at m/z 256.25. Tandem MS (MS/MS) could further be used to study its fragmentation patterns, which for proline-containing molecules can be complex and may involve ring-opening and rearrangements.[9]
Key Applications in Drug Development
The primary and most well-documented application of 1-(Phenylacetyl)-l-proline is its use as a pivotal intermediate in the synthesis of the nootropic drug Noopept.[1][3]
Synthesis of Noopept: Noopept is synthesized via a peptide coupling reaction between 1-(Phenylacetyl)-l-proline and the ethyl ester of glycine.[3] This condensation reaction typically employs coupling agents like dicyclohexylcarbodiimide (DCC) along with an activator such as 4-dimethylaminopyridine (DMAP) to form the amide bond between the two molecules.[3] This process highlights the compound's value as a ready-to-use, modified amino acid building block.
Potential for Novel Therapeutics: The structural framework of 1-(Phenylacetyl)-l-proline is of interest in broader drug discovery. Proline and its analogues are known to introduce conformational constraints into peptides, which can enhance binding affinity, selectivity, and metabolic stability.[5][6] Therefore, 1-(Phenylacetyl)-l-proline serves as a valuable starting point for creating libraries of novel peptidomimetics and other small molecules targeting a range of biological systems.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle the solid powder and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[11] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
1-(Phenylacetyl)-l-proline is more than a simple derivative of an amino acid; it is a purpose-built molecular fragment that serves a critical function in pharmaceutical synthesis. Its well-defined structure, characterized by robust analytical techniques, and its established synthetic pathways make it a reliable and valuable intermediate. For researchers in drug development, particularly in the field of neuroscience and nootropics, a thorough understanding of this compound's properties and synthesis is fundamental to leveraging its potential in creating next-generation therapeutic agents.
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- CN109369494B - A kind of preparation method of N-phenylacetyl-L-proline - Google P
- Synthesis and Applic
- L-PROLINE FOR BIOCHEMISTRTY - Loba Chemie.
- US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google P
- Safety D
- Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances - ResearchG
- Properties, metabolisms, and applications of (L)-proline analogues - PubMed.
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH.
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